3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester
Overview
Description
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester typically involves the esterification of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Reagents such as organometallic compounds or nucleophiles like amines can be used.
Major Products
Hydrolysis: 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique properties.
Industry: Utilized in the development of advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester
- 3-(Difluoromethoxy)-2,4,5-difluorobenzoic acid ethyl ester
Uniqueness
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester is unique due to the specific arrangement of fluorine atoms, which can significantly influence its chemical and biological properties. This compound’s distinct structure can lead to different reactivity and interactions compared to its analogs .
Properties
IUPAC Name |
ethyl 3-(difluoromethoxy)-2,4,5-trifluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O3/c1-2-17-9(16)4-3-5(11)7(13)8(6(4)12)18-10(14)15/h3,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPLJQDPAZORNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)OC(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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